1,1,1-Trifluoroethyl-PEG4-azide

Description

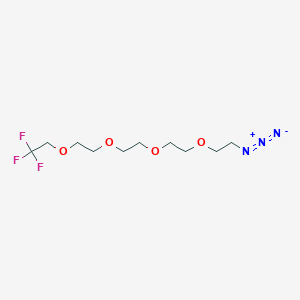

Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F3N3O4/c11-10(12,13)9-20-8-7-19-6-5-18-4-3-17-2-1-15-16-14/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMFBNPYALGJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(F)(F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,1-Trifluoroethyl-PEG4-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoroethyl-PEG4-azide is a heterobifunctional chemical linker integral to advancements in bioconjugation and drug development.[1] Its unique structure, featuring a trifluoroethyl group and an azide (B81097) moiety connected by a flexible tetra-polyethylene glycol (PEG4) spacer, offers a versatile platform for covalently linking molecules. The hydrophilic PEG spacer enhances solubility in aqueous media, a crucial property for biological applications.[2] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Physicochemical Properties

The distinct functionalities of this compound impart specific chemical characteristics that are advantageous in bioconjugation. The trifluoroethyl group can be used to react with primary amines, such as those on the lysine (B10760008) residues of proteins.[2][3] The azide group is a key component for "click chemistry," a set of rapid, selective, and high-yield chemical reactions.[4]

Table 1: Physicochemical and Structural Data for this compound

| Property | Value | Reference(s) |

| Chemical Name | 14-azido-1,1,1-trifluoro-3,6,9,12-tetraoxatetradecane | [5] |

| Molecular Formula | C10H18F3N3O4 | [1][5] |

| Molecular Weight | 301.26 g/mol | [1][5] |

| CAS Number | 1817735-35-5 | [1][5] |

| Appearance | White or off-white powder/solid | [5] |

| Purity | Typically ≥95% | [5] |

| Solubility | Soluble in water and aqueous buffers, as well as organic solvents like DMF and DMSO. | [6][7] |

| Storage Conditions | Recommended storage at -20°C in a dry, dark environment for long-term stability. | [5] |

Core Applications

The primary applications of this compound lie in the fields of bioconjugation, drug delivery, and the development of novel therapeutics, most notably Proteolysis Targeting Chimeras (PROTACs).

Click Chemistry

The azide group of this compound enables its participation in click chemistry reactions, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage with an alkyne-containing molecule.[4] It can also undergo Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with molecules containing strained alkynes like DBCO or BCN, which advantageously proceeds without a copper catalyst.[4] These reactions are highly efficient and bio-orthogonal, meaning they do not interfere with biological processes.[8]

PROTAC Linker

This compound is extensively used as a PEG-based linker in the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[9] The PEG linker in a PROTAC plays a crucial role in connecting the target protein ligand to the E3 ligase ligand and influences the molecule's solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[10]

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Bioconjugation

This protocol provides a general framework for the conjugation of an alkyne-modified biomolecule with this compound.

Materials:

-

Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20-100 mM in water)

-

Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) stock solution (e.g., 100-200 mM in water or DMSO/water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100-300 mM in water, freshly prepared)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF (if needed for dissolving reagents)

Procedure:

-

Preparation of Reagents: Prepare stock solutions of all reagents at the desired concentrations. The sodium ascorbate solution should be made fresh for each experiment.

-

Copper-Ligand Complex Formation: Shortly before initiating the reaction, mix the CuSO4 and ligand solutions. A common ratio is 1:2 to 1:5 (CuSO4:ligand). Allow this mixture to incubate for a few minutes.[11][12]

-

Reaction Setup: In a reaction vessel, combine the alkyne-modified biomolecule and this compound in the reaction buffer. The molar ratio will depend on the specific application and may require optimization.

-

Initiation of the Reaction: Add the pre-mixed copper-ligand complex to the reaction mixture.

-

Finally, add the freshly prepared sodium ascorbate solution to initiate the click reaction.[12]

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.

-

Purification: Once the reaction is complete, the conjugated product can be purified using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or affinity chromatography.

Synthesis of a PROTAC using a PEG Linker

This protocol outlines a representative two-step synthesis for conjugating a protein of interest (POI) ligand and an E3 ligase ligand using a PEG linker like this compound, assuming the POI ligand has a compatible alkyne group and the E3 ligase ligand has an amine for attachment to the trifluoroethyl end.

Step 1: Click Chemistry Conjugation of POI Ligand to the Linker

-

Follow the CuAAC protocol described in section 4.1 to conjugate the alkyne-functionalized POI ligand to this compound.

-

After the reaction, purify the POI-linker intermediate using an appropriate chromatographic method, such as flash column chromatography or preparative HPLC.[10]

-

Characterize the intermediate by LC-MS and NMR to confirm its identity and purity.

Step 2: Attachment of the E3 Ligase Ligand

-

The trifluoroethyl group of the POI-linker intermediate is then reacted with an amine-containing E3 ligase ligand. This reaction may require specific coupling agents or activation steps depending on the exact nature of the reactants.

-

Dissolve the POI-linker intermediate and the amine-containing E3 ligase ligand in an anhydrous solvent like DMF.[10]

-

Add a suitable base, such as DIPEA, and any necessary coupling reagents.

-

Stir the reaction at an elevated temperature (e.g., 60°C) overnight under an inert atmosphere.[10]

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative HPLC.[10]

-

Characterize the final product using HRMS and NMR to confirm its structure and purity.[10]

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing the degradation of a target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

PROTAC Synthesis Workflow

This diagram outlines the general workflow for the synthesis of a PROTAC molecule.

Caption: A generalized workflow for the design and synthesis of a PROTAC.

References

- 1. This compound | 1817735-35-5 | SXC73535 [biosynth.com]

- 2. This compound, 1817735-35-5 | BroadPharm [broadpharm.com]

- 3. tebubio.com [tebubio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. xcessbio.com [xcessbio.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. creativepegworks.com [creativepegworks.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,1,1-Trifluoroethyl-PEG4-azide: A Heterobifunctional Linker for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action and applications of 1,1,1-Trifluoroethyl-PEG4-azide, a heterobifunctional linker increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Role of Heterobifunctional Linkers in Targeted Therapeutics

The development of targeted therapies has revolutionized medicine, and at the heart of many of these advanced modalities lies the concept of selective molecular bridging. Heterobifunctional linkers are chemical entities that possess two distinct reactive functional groups, enabling the covalent linkage of two different molecules. This compound is a prime example of such a linker, designed to connect a molecule of interest to a biological target or another molecule with high specificity and efficiency. Its structure comprises three key components: an azide (B81097) group for bioorthogonal "click" chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a trifluoroethyl group for reaction with primary amines.

Core Mechanism of Action

The utility of this compound stems from its dual reactivity, allowing for a modular and strategic approach to the synthesis of complex bioconjugates.

The Azide Functional Group: A Gateway to "Click" Chemistry

The terminal azide group (N₃) is a key component for bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes. Specifically, the azide group readily participates in two highly efficient and specific cycloaddition reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, often referred to as "click chemistry," involves the formation of a stable 1,4-disubstituted triazole ring from an azide and a terminal alkyne in the presence of a copper(I) catalyst.[1][2][3] The resulting triazole is a rigid, aromatic, and metabolically stable linker.[4]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the cytotoxicity of a copper catalyst is a concern, SPAAC offers a metal-free alternative.[5][] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts spontaneously with the azide to form a stable triazole linkage.[][7]

The high efficiency and orthogonality of these reactions make the azide group an ideal handle for attaching the linker to molecules functionalized with an alkyne or a strained cyclooctyne.

The 1,1,1-Trifluoroethyl Functional Group: Targeting Primary Amines

The 1,1,1-trifluoroethyl group is the second reactive handle of the linker, designed to form a covalent bond with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. While specific mechanistic studies for this particular linker are not widely available in the public literature, the reaction is proposed to proceed via a nucleophilic substitution mechanism. The strong electron-withdrawing nature of the three fluorine atoms makes the adjacent carbon atom electrophilic and susceptible to nucleophilic attack by the primary amine. This reaction results in the formation of a stable secondary amine linkage.

The PEG4 Spacer: Enhancing Solubility and Optimizing Spatial Orientation

The central polyethylene glycol (PEG) spacer, consisting of four ethylene (B1197577) glycol units, imparts several desirable properties to the linker and the final conjugate:

-

Increased Hydrophilicity: The PEG chain significantly enhances the aqueous solubility of the molecule, which is often a challenge for complex, hydrophobic molecules like PROTACs.[4]

-

Biocompatibility: PEG is a well-established biocompatible polymer with low immunogenicity.

-

Flexibility and Spatial Optimization: The length and flexibility of the PEG spacer are critical for the proper functioning of the final conjugate, particularly in the context of PROTACs. The linker must be long enough to span the distance between the target protein and the E3 ligase and flexible enough to allow for the formation of a stable and productive ternary complex.[8]

Application in PROTAC Development

A primary application of this compound is in the synthesis of PROTACs. These are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The synthesis of a PROTAC using this linker typically involves a two-step process:

-

Ligand 1 Conjugation: One of the ligands (either for the target protein or the E3 ligase) is functionalized with a group that can react with one end of the linker. For example, a ligand with a primary amine can be reacted with the trifluoroethyl group of the linker.

-

Ligand 2 Conjugation: The second ligand, functionalized with an alkyne or a strained cyclooctyne, is then attached to the other end of the linker via a CuAAC or SPAAC reaction.

The modular nature of this synthesis allows for the rapid generation of a library of PROTACs with different ligands and linker attachment points to optimize for degradation efficiency.

The Ubiquitin-Proteasome System: The Ultimate Effector of PROTAC Action

Once a PROTAC has brought the target protein and the E3 ligase into close proximity, the E3 ligase facilitates the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins in the cell.

Quantitative Data and Performance Metrics

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |

| PROTAC A | Alkyl | >1000 | <20 | 2.5 |

| PROTAC B | PEG2 | 500 | 55 | 1.8 |

| PROTAC C | PEG4 | 250 | 70 | 1.1 |

| Data is illustrative and compiled from various sources in the literature.[9] DC₅₀ and Dₘₐₓ values are cell-line dependent. |

-

DC₅₀: The concentration of a PROTAC required to degrade 50% of the target protein.

-

Dₘₐₓ: The maximum percentage of protein degradation achievable with a given PROTAC.

-

Permeability: The ability of the PROTAC to cross cell membranes to reach its intracellular target.

The choice of linker can significantly impact these parameters. The hydrophilicity of PEG linkers can influence permeability, and the linker length is crucial for achieving an optimal Dₘₐₓ and DC₅₀.[8][10][11]

Experimental Protocols

The following are general protocols for the two key reactions involving this compound. Optimization may be required for specific substrates.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide terminus of the linker to an alkyne-functionalized molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Solvent (e.g., DMSO, DMF, t-BuOH/H₂O)

Procedure:

-

Dissolve the alkyne-functionalized molecule and this compound (1.1-1.5 equivalents) in the chosen solvent.[1]

-

In a separate vial, prepare a premix of CuSO₄ (0.01-0.1 equivalents) and TBTA or THPTA (0.05-0.5 equivalents).[1][12]

-

Add the catalyst premix to the solution of the alkyne and azide.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.1-1.0 equivalents).[1]

-

Stir the reaction at room temperature for 1-12 hours.

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, purify the product using an appropriate method, such as preparative HPLC.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for the copper-free conjugation of the azide terminus to a molecule functionalized with a strained cyclooctyne (e.g., DBCO or BCN).

Materials:

-

This compound

-

Strained alkyne (e.g., DBCO or BCN)-functionalized molecule

-

Solvent (e.g., DMSO, DMF, or aqueous buffer like PBS)

Procedure:

-

Dissolve the strained alkyne-functionalized molecule in the chosen solvent.

-

Add a solution of this compound (1.5-5 equivalents).

-

Stir the reaction at room temperature for 2-24 hours. The reaction time will depend on the specific strained alkyne used.[13]

-

Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, purify the product using an appropriate method, such as preparative HPLC or size-exclusion chromatography.

Protocol for Conjugation of the Trifluoroethyl Group to a Primary Amine

This is a proposed general protocol, and optimization is highly recommended.

Materials:

-

This compound (or its conjugate from the click reaction)

-

Molecule containing a primary amine

-

Aprotic solvent (e.g., DMF, DMSO)

-

Optional: Non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

Procedure:

-

Dissolve the amine-containing molecule in the aprotic solvent.

-

Add a solution of the trifluoroethyl-containing linker (1.0-1.5 equivalents).

-

Optional: Add a non-nucleophilic base (1.5-2.0 equivalents) to scavenge any HF that may be formed.

-

Stir the reaction at room temperature or elevated temperature (e.g., 50-80 °C).

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the product by preparative HPLC.

Conclusion

This compound is a versatile and powerful tool for the construction of complex bioconjugates for drug development. Its heterobifunctional nature, combined with the favorable properties of the PEG spacer, allows for a modular and efficient approach to the synthesis of targeted therapeutics like PROTACs. A thorough understanding of its mechanism of action and the optimization of reaction conditions are key to harnessing its full potential in the design of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. broadpharm.com [broadpharm.com]

- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 7. benchchem.com [benchchem.com]

- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jenabioscience.com [jenabioscience.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1,1,1-Trifluoroethyl-PEG4-azide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoroethyl-PEG4-azide is a heterobifunctional linker molecule integral to advancements in pharmaceutical and biotechnological research, particularly in the burgeoning field of targeted protein degradation. This guide provides a comprehensive overview of its physical properties, characterization protocols, and applications, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The unique combination of a trifluoroethyl group and an azide (B81097) moiety, connected by a flexible tetraethylene glycol (PEG4) spacer, offers distinct advantages in bioconjugation and drug development.

The trifluoroethyl group can be used to react with primary amines, such as those on lysine (B10760008) residues in proteins, while the azide group is a versatile handle for "click chemistry" reactions.[1][2] This dual functionality allows for the precise and efficient coupling of different molecular entities. The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and the resulting conjugates, a critical factor in improving the pharmacokinetic properties of therapeutic agents.[3]

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Chemical Name | 14-azido-1,1,1-trifluoro-3,6,9,12-tetraoxatetradecane | [4] |

| CAS Number | 1817735-35-5 | [4] |

| Molecular Formula | C₁₀H₁₈F₃N₃O₄ | [4] |

| Molecular Weight | 301.26 g/mol | [2][4] |

| Appearance | Solid powder | [4] |

| Purity | ≥95% to ≥98% (lot-dependent) | [4] |

| Solubility | Soluble in water and aqueous buffers, chloroform, methylene (B1212753) chloride, DMF, and DMSO.[5] | |

| Storage Conditions | Store at -20°C in a dry, dark environment for long-term stability.[4] Stock solutions can be stored at 0-4°C for up to one month.[4] | |

| Shelf Life | At least 12 months when stored properly.[4] |

Experimental Protocols

Detailed experimental protocols are crucial for the effective use and characterization of this compound. The following sections outline standard methodologies for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure and purity of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected signals include peaks corresponding to the trifluoroethyl group, the ethylene (B1197577) glycol protons of the PEG4 spacer, and the protons adjacent to the azide group.

-

-

¹³C NMR Spectroscopy:

-

Acquire the carbon-13 NMR spectrum.

-

Expected signals will correspond to the distinct carbon environments within the molecule, including the trifluoroethyl carbon, the carbons of the PEG4 backbone, and the carbon attached to the azide functionality.

-

Mass Spectrometry for Molecular Weight Confirmation

Objective: To verify the molecular weight of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) with or without a small amount of formic acid to aid ionization.

-

Analysis:

-

Utilize electrospray ionization (ESI) mass spectrometry in positive ion mode.

-

The expected mass-to-charge ratio (m/z) would correspond to the protonated molecule [M+H]⁺. High-resolution mass spectrometry can be used for precise mass determination to confirm the elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Objective: To identify the key functional groups, particularly the azide group.

Methodology:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

Analysis:

-

Acquire the infrared spectrum over a range of 4000-400 cm⁻¹.

-

A characteristic sharp, strong absorption band is expected around 2100 cm⁻¹, which is indicative of the azide (N₃) stretching vibration.

-

Applications in PROTAC Synthesis: An Experimental Workflow

This compound is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI). The following diagram illustrates a general workflow for the synthesis of a PROTAC using this linker.

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC using this compound.

This workflow typically involves a two-step conjugation process. First, the azide group of the linker reacts with an alkyne-functionalized POI ligand via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[4] The resulting POI-linker conjugate is then reacted with an amine-containing E3 ligase ligand, forming a stable amide bond with the trifluoroethyl group of the linker. The final PROTAC molecule is then purified and subjected to biological evaluation to confirm its ability to induce the degradation of the target protein.

Stability and Handling Considerations

Organic azides are energetic compounds and should be handled with care. While the "Rule of Six" (at least six carbon atoms per energetic group) suggests that this compound has a relatively stable structure, precautions should still be taken.[6] Avoid exposure to heat, shock, friction, and strong acids, which can lead to the formation of hydrazoic acid, a toxic and explosive compound.[6] It is also recommended to avoid using metal spatulas for handling, as this can potentially form unstable metal azides.[6] The compound should be stored under the recommended conditions to ensure its stability and efficacy.

Conclusion

This compound is a well-defined and versatile heterobifunctional linker with broad applications in drug discovery and bioconjugation. Its defined structure, favorable solubility profile, and dual reactive handles make it an invaluable tool for the synthesis of complex molecules like PROTACs. The experimental protocols and workflow provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their research endeavors, contributing to the development of novel therapeutics and a deeper understanding of biological processes.

References

The PEG4 Spacer in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of advanced biotherapeutics, the linker connecting a biomolecule to its payload is a critical determinant of efficacy, stability, and safety. Among the most versatile and effective linkers are those incorporating polyethylene (B3416737) glycol (PEG) spacers. This technical guide provides an in-depth examination of the PEG4 spacer—a discrete, monodisperse linker comprising four ethylene (B1197577) glycol units. We will explore its fundamental physicochemical properties, its crucial role in enhancing the performance of complex bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), and provide detailed experimental protocols for its use in key bioconjugation reactions.

Introduction to PEGylation and the PEG4 Spacer

Bioconjugation is the chemical strategy of covalently linking two molecules, at least one of which is a biomolecule, to create a new construct with combined or enhanced properties. The linker used to connect these components is far from a passive tether; it profoundly influences the solubility, stability, pharmacokinetics (PK), and overall function of the final conjugate.

PEGylation, the process of attaching PEG chains to a molecule, is a widely adopted strategy to improve the properties of biotherapeutics.[1] PEG is a hydrophilic, non-toxic, and non-immunogenic polymer.[2][3] While polydisperse PEGs (a mixture of different chain lengths) are common, discrete PEG (dPEG®) linkers, which have a precisely defined length and molecular weight, are essential for producing homogenous bioconjugates with reproducible pharmacological profiles.[4][5] The PEG4 spacer is a prime example of a dPEG® linker, offering a unique balance of hydrophilicity and defined spatial separation.

Core Advantages of the PEG4 Spacer

The incorporation of a PEG4 spacer into a bioconjugate design imparts several critical advantages:

-

Enhanced Solubility and Reduced Aggregation: Many potent therapeutic payloads, such as those used in ADCs, are highly hydrophobic. This can lead to aggregation, poor solubility, and rapid clearance from circulation.[6] The hydrophilic PEG4 spacer masks this hydrophobicity, improving the overall water solubility of the conjugate and preventing the formation of aggregates.[3][7] This is crucial for enabling higher, more effective drug-to-antibody ratios (DARs) in ADCs.[1]

-

Improved Pharmacokinetics (PK): The PEG chain forms a hydration shell around the bioconjugate, increasing its hydrodynamic size.[1] This modification can reduce renal clearance, leading to a longer circulation half-life and increased exposure at the target site.[8][9]

-

Minimized Steric Hindrance: The PEG4 spacer provides physical separation between the conjugated molecules (e.g., an antibody and a drug). This separation ensures that the biological activity of each component is preserved. For instance, it prevents the payload from interfering with the antibody's antigen-binding site.[10][11]

-

Reduced Immunogenicity: By shielding the bioconjugate, PEGylation can mask potentially immunogenic epitopes, lowering the risk of an undesired immune response.[12]

-

Biocompatibility: The copper-free nature of many modern bioconjugation reactions involving PEG4 linkers (like SPAAC) makes them highly biocompatible and suitable for use in complex biological systems, including on the surface of living cells.[13]

Key Applications of PEG4 Spacers

The versatile properties of PEG4 spacers have made them integral to several cutting-edge therapeutic and diagnostic platforms.

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG4 spacer is often incorporated into the linker that connects the cytotoxic payload to the monoclonal antibody. Its primary roles are to enhance the solubility of the hydrophobic drug, prevent aggregation (especially at higher DARs), and improve the overall pharmacokinetic profile of the ADC.[14][15] The use of a defined PEG4 spacer contributes to the homogeneity of the final ADC product, a critical quality attribute for regulatory approval.[4]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[16] The linker connecting the target-binding ligand to the E3-recruiting ligand is critical for the formation of a stable and productive ternary complex.[17][18] PEG linkers, including PEG4, are frequently used to provide the optimal length and flexibility required for this complex to form efficiently.[] An overly short linker can cause steric clashes, while an excessively long one may lead to inefficient ubiquitination.[8][17] Therefore, optimizing the linker length with discrete units like PEG4 is a key step in PROTAC design.[2]

Diagnostics and Bio-imaging

PEG4 spacers are used to attach fluorescent dyes, biotin, or other labels to biomolecules for diagnostic and imaging applications.[20] The hydrophilic spacer enhances the solubility of the labeling reagent and the final conjugate, minimizes non-specific binding, and reduces steric hindrance, ensuring that the label does not interfere with the biomolecule's function.[10]

Data Presentation: Properties and Comparative Effects

Quantitative data underscores the advantages of incorporating PEG4 spacers into bioconjugate design.

Table 1: Physicochemical Properties of a Representative PEG4 Spacer (Note: Exact values vary based on the terminal functional groups)

| Property | Value | Source |

| Core Chemical Formula | C₈H₁₈O₅ | N/A |

| Number of PEG Units | 4 | By definition |

| Core Molecular Weight | ~194.2 g/mol | N/A |

| Spacer Arm Length | ~14.7 Å (Angstroms) | Calculated |

Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data) (Data compiled from a study on Estrogen Receptor α (ERα) degradation)

| Linker Type / Length (atoms) | Target Protein | E3 Ligase Ligand | Degradation Potency (DC50) | Source |

| 12-atom PEG linker | ERα | VHL | Less Potent | [8] |

| 16-atom PEG linker | ERα | VHL | Significantly More Potent | [8] |

This table illustrates the principle that linker length is a critical optimization parameter in PROTAC design, where a specific length (in this case, a 16-atom linker which is close in length to a PEG4 linker) can dramatically improve degradation efficacy over a slightly shorter one.

Table 3: Effect of PEGylation on ADC Properties (Observed Trends)

| Property | ADC without PEG Spacer | ADC with PEG Spacer (e.g., PEG4) | Source |

| Aggregation | Higher propensity, especially with high DAR | Significantly reduced aggregation | [6][14] |

| Solubility | Limited by hydrophobic payload | Increased aqueous solubility | [1][3] |

| Drug-to-Antibody Ratio (DAR) | Often limited to lower DARs to avoid aggregation | Higher DARs are achievable | [1][14] |

| Pharmacokinetics | Faster clearance due to hydrophobicity | Longer circulation half-life | [14][15] |

| Non-specific Uptake | Can be high, leading to off-target toxicity | Reduced non-specific uptake (e.g., in liver) | [14] |

Mandatory Visualizations

Diagram 1: General Bioconjugation Workflow

References

- 1. labinsights.nl [labinsights.nl]

- 2. researchgate.net [researchgate.net]

- 3. books.rsc.org [books.rsc.org]

- 4. enovatia.com [enovatia.com]

- 5. dovepress.com [dovepress.com]

- 6. cytivalifesciences.com [cytivalifesciences.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of PEG surface density and chain length on the pharmacokinetics and biodistribution of methotrexate-loaded chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BCN-PEG4-alkyne (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. benchchem.com [benchchem.com]

- 16. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. precisepeg.com [precisepeg.com]

- 20. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

The Emerging Role of Trifluoromethylated PEG Linkers in Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug development, particularly in the realm of bioconjugation and targeted therapies, the strategic design of linker molecules is paramount to achieving optimal efficacy and safety. Polyethylene glycol (PEG) linkers have become a cornerstone in this field, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic agents.[1][2] Concurrently, the incorporation of trifluoromethyl (CF3) groups is a well-established strategy in medicinal chemistry to improve a drug's metabolic stability and membrane permeability.[3] The convergence of these two powerful technologies in the form of trifluoromethylated PEG linkers represents a promising, albeit specialized, frontier in the design of sophisticated drug delivery systems, including antibody-drug conjugates (ADCs).

This technical guide provides an in-depth exploration of the core concepts surrounding trifluoromethylated PEG linkers, including their synthesis, properties, and potential applications. While detailed, publicly available quantitative data and standardized experimental protocols for this specific class of linkers are not widely documented, this guide will extrapolate from the established principles of PEGylation and trifluoromethyl chemistry to provide a comprehensive overview for researchers.

Core Concepts: The Synergy of PEG and Trifluoromethyl Groups

The rationale for incorporating trifluoromethyl groups into PEG linkers stems from the unique physicochemical properties that the -CF3 moiety imparts.

Properties of the Trifluoromethyl Group:

-

Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance the ability of a drug conjugate to cross cell membranes.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation.[3] This can prolong the in vivo half-life of a drug.

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity and binding interactions of the linker and the attached payload.[4]

Established Benefits of PEG Linkers:

-

Enhanced Solubility: PEG chains are highly hydrophilic, which can significantly improve the aqueous solubility of hydrophobic drugs.[5]

-

Improved Pharmacokinetics: The hydrodynamic radius of a PEGylated molecule is increased, which can reduce renal clearance and extend its circulation time in the bloodstream.[5]

-

Reduced Immunogenicity: The flexible PEG chain can create a "stealth" effect, shielding the drug conjugate from the immune system.[5]

The combination of these features in a trifluoromethylated PEG linker offers the potential to fine-tune the properties of a bioconjugate with a high degree of precision. For instance, the introduction of a trifluoromethyl group could modulate the overall hydrophilicity of a PEG linker, potentially influencing its interaction with cell membranes and the release kinetics of the payload.

Synthesis of Trifluoromethylated PEG Linkers

Conceptual Synthetic Workflow:

Figure 1. A conceptual workflow for the synthesis of a trifluoromethylated PEG linker.

Key Experimental Considerations:

-

Choice of Trifluoromethylating Reagent: A variety of reagents can be used for trifluoromethylation, including electrophilic, nucleophilic, and radical trifluoromethylating agents. The choice of reagent would depend on the specific chemistry of the PEG linker and the desired reaction conditions.

-

Reaction Conditions: Trifluoromethylation reactions can be sensitive to factors such as solvent, temperature, and the presence of catalysts. Optimization of these conditions would be crucial to achieve a high yield and purity of the desired product.

-

Purification and Characterization: Following the reaction, the trifluoromethylated PEG linker would need to be purified from unreacted starting materials and byproducts. This would likely involve techniques such as column chromatography. Characterization of the final product would be essential to confirm its structure and purity, utilizing methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[6][7]

Physicochemical Properties and Characterization

The introduction of a trifluoromethyl group is expected to modulate the physicochemical properties of a PEG linker. A key parameter that would be affected is the hydrophilicity/lipophilicity balance.

Expected Impact on Properties:

| Property | Expected Effect of Trifluoromethylation | Rationale |

| Lipophilicity | Increase | The trifluoromethyl group is inherently more lipophilic than the groups typically found on a PEG linker.[3] |

| Metabolic Stability | Increase | The high strength of the C-F bond makes the trifluoromethyl group resistant to enzymatic degradation.[3] |

| Aqueous Solubility | Potential Decrease | The increased lipophilicity may lead to a reduction in overall water solubility, depending on the length of the PEG chain and the degree of trifluoromethylation. |

| Drug Release Kinetics | Modulation | Changes in the electronic properties and steric hindrance around the cleavage site of a cleavable linker could alter the rate of payload release. |

Characterization Techniques:

A thorough characterization of trifluoromethylated PEG linkers and their bioconjugates is critical for understanding their behavior and ensuring their quality.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be essential for confirming the chemical structure of the linker and quantifying the degree of trifluoromethylation.[8][9]

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the precise molecular weight of the linker and its conjugates, providing further confirmation of its identity and purity.[6][10]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for purifying the linker and analyzing its purity. It can also be used to characterize the stability of the linker under different conditions.[6]

Applications in Drug Development

Trifluoromethylated PEG linkers have the potential to be valuable tools in various areas of drug development, particularly in the design of antibody-drug conjugates (ADCs) and other targeted therapies.

Potential Applications in ADCs:

The linker in an ADC plays a critical role in its stability, pharmacokinetics, and the efficiency of payload delivery to tumor cells.[11][12] The unique properties of trifluoromethylated PEG linkers could be leveraged to:

-

Enhance Cell Membrane Permeability: The increased lipophilicity of the linker could facilitate the transport of the ADC across the cell membrane and into the target cell.

-

Improve Stability: The enhanced metabolic stability of the linker could prevent premature cleavage and release of the cytotoxic payload in circulation, thereby reducing off-target toxicity.

-

Modulate Drug Release: By fine-tuning the electronic properties of the linker, it may be possible to control the rate of payload release within the tumor microenvironment.

Illustrative ADC Workflow:

Figure 2. A simplified workflow illustrating the potential advantages of a trifluoromethylated PEG linker in an ADC.

Future Perspectives

The field of trifluoromethylated PEG linkers is still in its nascent stages, with significant opportunities for future research and development. Key areas of focus will likely include:

-

Development of Novel Synthetic Methodologies: The design of more efficient and scalable synthetic routes for producing a variety of trifluoromethylated PEG linkers will be crucial for their broader adoption.

-

Comprehensive Physicochemical Profiling: A systematic evaluation of the properties of these linkers, including their stability, solubility, and drug release kinetics, is needed to establish clear structure-activity relationships.

-

In Vivo Evaluation: Preclinical and clinical studies will be necessary to validate the theoretical advantages of trifluoromethylated PEG linkers and to assess their safety and efficacy in relevant disease models.

Conclusion

Trifluoromethylated PEG linkers represent a promising new class of tools for the design of advanced drug delivery systems. By combining the well-established benefits of PEGylation with the unique properties of the trifluoromethyl group, these linkers offer the potential to create more stable, effective, and safer therapeutics. While further research is needed to fully realize their potential, the foundational principles of medicinal chemistry and polymer science provide a strong rationale for their continued exploration and development. As our understanding of these novel linkers grows, they are poised to make a significant impact on the future of targeted drug delivery.

References

- 1. The effect of spray drying solutions of bendroflumethiazide/polyethylene glycol on the physicochemical properties of the resultant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocols | BroadPharm [broadpharm.com]

- 3. The Influence of a Polyethylene Glycol Linker on the Metabolism and Pharmacokinetics of a 89Zr-Radiolabeled Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. enovatia.com [enovatia.com]

- 5. Impact of Linker Modification and PEGylation of Vancomycin Conjugates on Structure-Activity Relationships and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. asahilab.co.jp [asahilab.co.jp]

- 9. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]

- 11. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1,1,1-Trifluoroethyl-PEG4-azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, experimental applications, and relevant biochemical pathways for 1,1,1-Trifluoroethyl-PEG4-azide. This heterobifunctional linker is of significant interest in the fields of bioconjugation, proteomics, and targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 301.26 g/mol | [1][] |

| Chemical Formula | C₁₀H₁₈F₃N₃O₄ | [1][] |

| CAS Number | 1817735-35-5 | [1][3] |

| Purity | ≥95% | [4] |

Physicochemical Properties and Applications

This compound is a versatile chemical tool featuring a terminal azide (B81097) group and a trifluoroethyl moiety, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer.[3][5] The azide group is a key functional handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[6] Specifically, the azide readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with alkyne-containing molecules to form a stable triazole linkage.[6][7] This reaction is a cornerstone in the synthesis of complex bioconjugates.

The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and its conjugates, which is often advantageous for biological applications.[3][5] The trifluoroethyl group can be used to react with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins.[3]

A primary application of this linker is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][6] this compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand.

Experimental Protocols

The following is a representative protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using an azide-PEG linker like this compound. This protocol is a general guideline and may require optimization for specific substrates.

Objective: To conjugate an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-containing molecule of interest

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand

-

Appropriate solvent (e.g., water, DMSO, or a mixture)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 100 mM solution of CuSO₄ in water.

-

Prepare a 200 mM solution of the THPTA ligand in water.

-

Prepare a 100 mM solution of sodium ascorbate in water. This solution should be made fresh.

-

Dissolve this compound and the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water) at a desired concentration (e.g., 10 mM).

-

-

Catalyst Premix:

-

In a microcentrifuge tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio.

-

Allow the mixture to stand for a few minutes to form the copper(I) complex.

-

-

Click Reaction:

-

In a reaction vessel, combine the alkyne-containing molecule and a molar excess (typically 1.5 to 5 equivalents) of this compound.

-

Add the pre-mixed copper-ligand complex to the reaction mixture. The final concentration of the copper catalyst is typically in the range of 1-5 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 equivalents relative to the copper).

-

Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

-

-

Purification:

-

Once the reaction is complete, the desired product can be purified using standard chromatographic techniques, such as reversed-phase HPLC or size-exclusion chromatography, depending on the properties of the conjugate.

-

Signaling Pathways and Experimental Workflows

The azide group of this compound is primarily utilized in the chemical synthesis of larger molecules, such as PROTACs, rather than directly participating in cellular signaling pathways. The resulting PROTAC, however, hijacks the cellular ubiquitin-proteasome system. The diagram below illustrates the general workflow of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Methodological & Application

Application Notes and Protocols: Utilizing 1,1,1-Trifluoroethyl-PEG4-azide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoroethyl-PEG4-azide is a heterobifunctional linker that has emerged as a valuable tool in bioconjugation and drug discovery, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This reagent incorporates a tetraethylene glycol (PEG4) spacer, which enhances solubility and provides spatial separation between conjugated molecules. The molecule is terminated with an azide (B81097) group for participation in click chemistry reactions and a 1,1,1-trifluoroethyl group.

The azide functionality allows for highly efficient and specific covalent bond formation with alkyne-containing molecules through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. Alternatively, the azide can react with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC) in a copper-free manner, which is advantageous for applications in living systems where copper toxicity is a concern.

PEGylation, the process of attaching polyethylene (B3416737) glycol chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Benefits of PEGylation include increased solubility and stability, prolonged circulation half-life, and reduced immunogenicity. The 1,1,1-trifluoroethyl group can contribute to metabolic stability and may influence the binding affinity of the conjugated molecule.

These application notes provide an overview of the use of this compound in click chemistry, with a focus on its application in the synthesis of PROTACs and other bioconjugates. Detailed experimental protocols for CuAAC reactions are also provided.

Applications

The primary applications of this compound are centered around its ability to act as a flexible and versatile linker in bioconjugation.

-

PROTACs: This reagent is extensively used as a linker to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand. The length and composition of the linker are critical for the efficacy of the resulting PROTAC, as they dictate the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the target protein.

-

Antibody-Drug Conjugates (ADCs): The PEG linker can be used to attach cytotoxic drugs to antibodies, improving the solubility and stability of the conjugate.

-

Peptide and Protein Modification: PEGylation of peptides and proteins can enhance their therapeutic properties by increasing their hydrodynamic volume, which reduces renal clearance and protects them from proteolytic degradation.

-

Surface Modification: Immobilization of biomolecules onto surfaces for various applications, including biosensors and biomaterials.

-

Fluorescent Labeling: Attachment of fluorescent probes to biomolecules for imaging and tracking studies.

Data Presentation

The following tables summarize representative quantitative data for CuAAC reactions and the biological activity of PROTACs utilizing PEG linkers. Note that specific data for this compound is often proprietary or not publicly available; therefore, the data presented here is based on similar PEG4-azide linkers and serves as a general guide.

Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters

| Parameter | Value | Reference |

| Reactants | ||

| Alkyne-modified biomolecule | 1.0 equivalent | [1][2] |

| This compound | 1.2 - 1.5 equivalents | [1][2] |

| Catalyst System | ||

| CuSO₄·5H₂O | 0.1 - 0.5 equivalents | [1][3] |

| Sodium Ascorbate (B8700270) | 0.2 - 1.0 equivalents | [1][3] |

| Ligand (e.g., THPTA, TBTA) | 0.5 - 2.5 equivalents | [3][4] |

| Reaction Conditions | ||

| Solvent | DMSO/water, THF/water, t-BuOH/water (various ratios) | [1][3] |

| Temperature | Room Temperature | [1][3] |

| Reaction Time | 1 - 12 hours | [1][3] |

| Outcome | ||

| Typical Yield | >90% | [3][5] |

Table 2: Representative Biological Activity of PROTACs with PEG4 Linkers

| PROTAC Target | E3 Ligase Ligand | Linker | DC₅₀ (nM) | Cell Line | Reference |

| BTK | Pomalidomide | PEG4 | ~200 | THP-1 | [4] |

| JAK1 | CRBN Ligand | PEG4 | 214 | Various | [1] |

| DAPK1 | CRBN Ligand | PEG4 | 119.6 | Neuronal cells | [6] |

| IGF-1R/Src | Pomalidomide | PEG4 | 1-5 µM | MCF7, A549 | [7] |

DC₅₀: Concentration required to degrade 50% of the target protein.

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a Small Molecule

This protocol describes a general method for the reaction of an alkyne-containing small molecule with this compound.

Materials:

-

Alkyne-containing small molecule

-

This compound

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Dimethyl sulfoxide (B87167) (DMSO) or Tetrahydrofuran (THF)

-

Deionized water

-

Nitrogen or Argon gas

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of the alkyne-containing small molecule in DMSO or THF.

-

Prepare a 12 mM stock solution of this compound in DMSO or THF.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.

-

Prepare a 10 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-containing small molecule (1.0 equivalent).

-

Add the this compound stock solution (1.2 equivalents).

-

Add the THPTA or TBTA stock solution (0.5 equivalents).

-

Add the CuSO₄·5H₂O stock solution (0.1 equivalents).

-

Vortex the mixture briefly.

-

-

Initiation of Reaction:

-

Add the freshly prepared sodium ascorbate stock solution (0.2 equivalents) to the reaction mixture.

-

If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 5-10 minutes.

-

Seal the tube and vortex thoroughly.

-

-

Reaction and Monitoring:

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Protocol 2: CuAAC for Bioconjugation to a Protein

This protocol is adapted for the conjugation of this compound to an alkyne-modified protein in an aqueous buffer system.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Deionized water

Procedure:

-

Preparation of Reagent Stocks:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a "premix" catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in deionized water (e.g., 20 mM CuSO₄ and 100 mM THPTA).

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

-

Reaction Setup:

-

To a solution of the alkyne-modified protein (e.g., 1 mg/mL), add the this compound stock solution to a final concentration of 1-2 mM.

-

Add the catalyst premix to a final concentration of 0.5-1 mM CuSO₄.

-

Gently mix the solution by pipetting.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 2-5 mM.

-

Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).

-

-

Purification:

-

Remove excess reagents and the catalyst by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

The purified conjugate can be analyzed by SDS-PAGE, mass spectrometry, and other relevant analytical techniques to confirm conjugation and purity.

-

Mandatory Visualizations

Caption: Mechanism of Action for a PROTAC.

Caption: PROTAC-mediated degradation of JAK in the JAK-STAT signaling pathway.

References

- 1. Discovery of a potent and selective JAK1-targeting PROTAC degrader with anti-tumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and biological evaluation of death-associated protein kinase 1 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Protein Labeling with 1,1,1-Trifluoroethyl-PEG4-azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoroethyl-PEG4-azide is a heterobifunctional linker designed for the versatile modification of proteins and other biomolecules. This reagent incorporates two key functionalities: a terminal azide (B81097) group and a trifluoroethyl group, connected by a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer. The azide group serves as a handle for bioorthogonal conjugation, primarily through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The trifluoroethyl moiety offers a stable, fluorine-rich tag, making it an excellent probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy to study protein structure, dynamics, and interactions. The PEG4 spacer enhances aqueous solubility and minimizes steric hindrance, improving the accessibility of the reactive groups.[1]

These application notes provide detailed protocols for the covalent labeling of proteins with alkyne-containing reporters using this compound via CuAAC and for the subsequent analysis of the labeled protein using ¹⁹F NMR.

Principle of the Method

Protein labeling with this compound is a two-step process. First, the protein of interest must be functionalized with an alkyne group. This can be achieved through various methods, such as metabolic incorporation of an alkyne-containing unnatural amino acid (e.g., L-homopropargylglycine) or by chemical modification of reactive amino acid side chains (e.g., lysines, cysteines) with an alkyne-NHS ester or alkyne-maleimide.

Once the protein is alkyne-modified, the this compound is covalently attached via the CuAAC reaction. This reaction forms a stable triazole linkage between the azide on the linker and the alkyne on the protein.[2][3][4] The reaction is highly specific and proceeds with high efficiency under mild, aqueous conditions.[3][5]

The resulting labeled protein is equipped with a trifluoroethyl group, which can be directly observed by ¹⁹F NMR. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, offering high sensitivity with no background signal in biological samples.[6] The chemical shift of the trifluoromethyl group is highly sensitive to its local environment, providing valuable information about protein conformation and ligand binding.[6]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the general procedure for labeling an alkyne-modified protein with this compound.

Materials Required:

-

Alkyne-modified protein in an amine-free buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-7.8

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Deionized water

-

Desalting columns or dialysis cassettes for purification

Stock Solution Preparation:

-

This compound (10 mM): Dissolve the required amount in anhydrous DMSO. Prepare fresh before use.

-

Copper(II) sulfate (50 mM): Dissolve in deionized water. This solution can be stored at 4°C for several weeks.

-

Sodium Ascorbate (500 mM): Dissolve in deionized water. Prepare fresh immediately before use as it is prone to oxidation.

-

THPTA or TBTA (50 mM): Dissolve in DMSO or water (THPTA is water-soluble). Store at -20°C.

Labeling Reaction Procedure:

-

Protein Preparation: Prepare the alkyne-modified protein at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order. The final volume can be scaled as needed.

| Reagent | Final Concentration | Example Volume for 100 µL Reaction |

| Alkyne-modified Protein | 1-10 mg/mL | 50 µL |

| This compound (10 mM stock) | 100-500 µM | 1-5 µL |

| THPTA/TBTA (50 mM stock) | 1 mM | 2 µL |

| Copper(II) sulfate (50 mM stock) | 1 mM | 2 µL |

| Sodium Ascorbate (500 mM stock) | 5 mM | 1 µL |

| Reaction Buffer (e.g., PBS) | - | To final volume |

-

Initiation and Incubation: Gently vortex the reaction mixture after the addition of each reagent. The reaction is initiated by the addition of sodium ascorbate. Protect the reaction from light and incubate for 1-4 hours at room temperature or 37°C.

-

Purification: Remove the excess labeling reagents and copper catalyst from the labeled protein using a desalting column, dialysis, or methanol/chloroform precipitation.[1]

Quantitative Data Summary

The efficiency of the CuAAC reaction is typically high, often exceeding 95% for peptide conjugations.[2] The following table provides representative data for protein labeling.

| Parameter | Typical Value | Method of Determination |

| Labeling Efficiency | >90% | SDS-PAGE with fluorescent alkyne reporter, Mass Spectrometry |

| Stoichiometry (Labels per Protein) | 1-5 | Mass Spectrometry |

| Reaction Time | 1-4 hours | Time-course analysis by SDS-PAGE or Mass Spectrometry |

| Product Yield (on cytosolic proteins in situ) | ~9-14% | Mass Spectrometry-based quantification |

Note: The actual labeling efficiency and stoichiometry will depend on the protein, the number of available alkyne sites, and the reaction conditions.

Protocol 2: Analysis of Labeled Proteins by ¹⁹F NMR

This protocol provides a general guideline for the acquisition of ¹⁹F NMR spectra of proteins labeled with this compound.

Materials Required:

-

Purified protein labeled with this compound

-

NMR buffer (e.g., PBS in D₂O for lock)

-

Trifluoroacetic acid (TFA) or other suitable fluorine-containing compound as an external reference

-

NMR tubes

NMR Data Acquisition:

-

Sample Preparation: Prepare the labeled protein sample at a concentration of 50-250 µM in the appropriate NMR buffer.[7] Add a small amount of D₂O (5-10%) for the spectrometer lock signal.

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer equipped with a fluorine probe.

-

Tune the probe to the ¹⁹F frequency.

-

Set the temperature as required for protein stability (e.g., 298 K).

-

-

Data Acquisition Parameters:

-

Acquire a one-dimensional (1D) ¹⁹F NMR spectrum.

-

Use a spectral width appropriate for trifluoromethyl groups (e.g., 20-40 ppm).

-

The carrier frequency can be set around -70 ppm.[7]

-

Use a recycle delay of 1-2 seconds.

-

Collect a sufficient number of scans to achieve a good signal-to-noise ratio, which will depend on the protein concentration.

-

-

Referencing: Reference the ¹⁹F chemical shifts to an external standard, such as trifluoroacetic acid (-76.55 ppm).[7]

-

Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential) and Fourier transform to obtain the ¹⁹F NMR spectrum.

Expected Results:

A single peak or a set of peaks will be observed in the ¹⁹F NMR spectrum, corresponding to the trifluoroethyl group on the labeled protein. The chemical shift of this peak is sensitive to the local environment. Changes in protein conformation, ligand binding, or protein-protein interactions can lead to shifts in the resonance, providing valuable insights into these processes.[6]

Diagrams

Caption: Experimental workflow for protein labeling.

Caption: CuAAC reaction pathway for protein labeling.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry – Med Chem 101 [medchem101.com]

- 4. Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 1,1,1-Trifluoroethyl-PEG4-azide Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Trifluoroethyl-PEG4-azide is a heterobifunctional linker molecule integral to modern bioconjugation strategies, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a terminal azide (B81097) group for bioorthogonal "click chemistry" reactions, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a stable 1,1,1-trifluoroethyl group.[3][4][5] The trifluoroethyl group is a bioisostere for ethyl or ethoxy moieties and can contribute to improved metabolic stability and binding affinity of the final conjugate.[6][7]

The azide functionality allows for two primary, highly selective and efficient bioconjugation techniques: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These methods enable the covalent linkage of this linker to molecules containing alkyne or strained alkyne groups, respectively, under mild, biocompatible conditions.[8][9]

These application notes provide detailed protocols for utilizing this compound in both CuAAC and SPAAC reactions, along with tables of quantitative data to guide experimental design.

Key Features and Applications

-

Biocompatibility : Both CuAAC and SPAAC can be performed under physiological conditions, with SPAAC offering the advantage of being copper-free, which is ideal for applications in living systems.[9][10]

-

High Selectivity : The azide group reacts specifically with alkyne or strained alkyne partners, minimizing off-target reactions with other functional groups found in complex biological mixtures.[8][9]

-

Enhanced Solubility : The hydrophilic PEG4 spacer improves the aqueous solubility of the linker and the resulting bioconjugate, which can prevent aggregation.[10][11]

-

Versatility : This linker is a key component in the modular synthesis of complex biomolecules, including:

-

PROTACs : Connecting a target protein-binding ligand to an E3 ubiquitin ligase ligand to induce targeted protein degradation.[1][2]

-

Antibody-Drug Conjugates (ADCs) : Attaching cytotoxic drugs to antibodies for targeted delivery to cancer cells.[10]

-

Fluorescent Labeling : Introducing probes for imaging and tracking of biomolecules.

-

Bioconjugation Techniques

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a stable triazole linkage between a terminal alkyne and an azide, catalyzed by a copper(I) species.[8][12] The active Cu(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[13] A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) catalyst and enhance reaction efficiency.[8][13]

Experimental Workflow for CuAAC

Caption: Workflow for CuAAC Bioconjugation.

Protocol: CuAAC of an Alkyne-Modified Protein

Materials:

-

Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 7

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)[14]

-

THPTA ligand stock solution (e.g., 50 mM in DMSO or water)[13]

-

Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )[14]

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

-

Preparation of Reactants:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

In a reaction tube, add the alkyne-modified protein to the reaction buffer.

-

-

Reaction Setup:

-

Add the this compound stock solution to the protein solution. A slight molar excess is recommended (see table below).

-

Prepare a premix of CuSO₄ and THPTA ligand.[14] Add this to the reaction mixture.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[8]

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.

-

-

Purification:

-

Once the reaction is complete, remove the copper catalyst and excess reagents. This can be achieved by dialysis with a buffer containing a chelating agent like EDTA, or by size exclusion chromatography.[13]

-

-

Characterization:

-

Confirm the formation of the bioconjugate and assess its purity using techniques such as Mass Spectrometry (to observe the mass shift) and SDS-PAGE (to observe a band shift).

-

Quantitative Parameters for CuAAC

| Parameter | Recommended Range | Notes |

| This compound | 1.1 - 2.0 equivalents | A slight excess over the alkyne-modified biomolecule is typically used.[8][13] |

| Final CuSO₄ Concentration | 50 µM - 2 mM | Optimization is recommended for each specific assay.[14] |

| CuSO₄:Ligand Ratio | 1:5 | A 5-fold excess of ligand (e.g., THPTA) is often used to stabilize the Cu(I).[13][14] |

| Sodium Ascorbate | 5 - 10 equivalents (to Cu) | A significant excess is used to maintain a reducing environment.[13] |

| Reaction Time | 1 - 12 hours | Dependent on reactant concentrations and temperature. |

| Temperature | Room Temperature (20-25°C) | Mild temperatures are suitable for most biomolecules. |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and organisms.[9] This reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide to form a stable triazole linkage.[10][]

Experimental Workflow for SPAAC

Caption: Workflow for SPAAC Bioconjugation.

Protocol: SPAAC of a DBCO-Modified Protein

Materials:

-

DBCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Reactants:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Ensure the DBCO-functionalized protein is in a suitable buffer at a known concentration.

-

-

Reaction Setup:

-

Incubation:

-

Purification:

-

Remove excess unreacted this compound using a suitable method such as size exclusion chromatography (SEC) or dialysis.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the product using Mass Spectrometry and SDS-PAGE.

-

Quantitative Parameters for SPAAC

| Parameter | Recommended Range | Notes |

| This compound | 2 - 20 equivalents | A molar excess is used to drive the reaction to completion. The optimal ratio depends on the specific biomolecule.[10] |

| Reaction Time | 1 - 24 hours | Generally slower than CuAAC, dependent on the specific strained alkyne and temperature.[9][10] |

| Temperature | 4°C to 37°C | The reaction proceeds efficiently at physiological temperatures. Lower temperatures can be used to preserve sensitive biomolecules.[10] |

| pH | 7.0 - 8.5 | The reaction is efficient at physiological pH. |